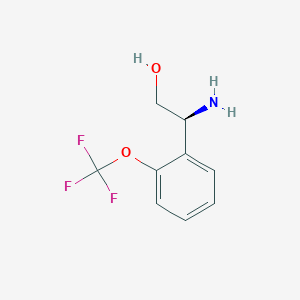

(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol

Description

(S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral amino alcohol featuring a trifluoromethoxy substituent at the ortho position of the phenyl ring. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C9H10F3NO2 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2/t7-/m1/s1 |

InChI Key |

JWTHBJZFPGRTLL-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)OC(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

- 2-(Trifluoromethoxy)benzaldehyde: The aldehyde precursor bearing the trifluoromethoxy group on the phenyl ring is commercially available and serves as the primary substrate for synthesis.

- Ammonia or appropriate amine sources for amination steps.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.

General Synthetic Route Overview

The synthesis typically follows a reductive amination pathway of 2-(trifluoromethoxy)benzaldehyde to introduce the amino and hydroxyl functionalities at the alpha position relative to the aromatic ring. The process involves:

- Reductive Amination: Condensation of 2-(trifluoromethoxy)benzaldehyde with ammonia or an amine under reducing conditions to form the amino alcohol.

- Chiral Resolution or Asymmetric Synthesis: To obtain the (S)-enantiomer, either chiral resolution of the racemic mixture or asymmetric catalytic reduction is employed.

- Purification: Techniques such as recrystallization, chiral chromatography, or formation of diastereomeric salts are used to enhance enantiomeric purity.

Detailed Preparation Methods

Reductive Amination of 2-(Trifluoromethoxy)benzaldehyde

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-(Trifluoromethoxy)benzaldehyde, Ammonia or Amine Source | Aldehyde reacts with ammonia forming an imine intermediate | Typically conducted in solvent such as methanol or ethanol |

| 2 | Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) | Reduction of imine to amino alcohol | High yields reported (70-90%) depending on conditions |

| 3 | Work-up and purification | Extraction, washing, and chromatographic purification | Purity >95% after purification |

This method is well-documented for similar trifluoromethoxy-substituted phenyl amino alcohols, with reaction temperatures ranging from 0 °C to room temperature to control selectivity and minimize side reactions.

Asymmetric Catalytic Reduction

An alternative approach involves the asymmetric reduction of the corresponding ketone or imine intermediate using chiral catalysts:

- Catalysts such as chiral Ru-SNS2 acridine complexes have been employed for stereoselective hydrogenation at elevated temperatures (~140 °C) with KOH as a base.

- Enzymatic biocatalysis using recombinant microorganisms or isolated enzymes (e.g., carbonyl reductases) can also provide high enantioselectivity under mild conditions (30 °C, aqueous buffer).

Chiral Resolution Techniques

When racemic mixtures are formed, chiral resolution is achieved by:

- Formation of diastereomeric salts using chiral acids (e.g., tartaric acid derivatives), followed by selective crystallization.

- Chiral chromatography employing polysaccharide-based stationary phases to separate enantiomers with high resolution.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on:

- Scalability: Continuous flow chemistry techniques can improve reaction control and throughput.

- Cost-effectiveness: Use of inexpensive starting materials and catalysts.

- Environmental impact: Preference for greener solvents and catalytic hydrogenation over stoichiometric reducing agents.

Biocatalytic methods are gaining traction for their sustainability and mild reaction conditions, offering enantioselective synthesis without heavy metal catalysts.

Reaction Mechanism Insights

Reductive Amination Mechanism

- Formation of imine intermediate from aldehyde and ammonia.

- Hydride transfer from reducing agent to imine carbon, yielding the amino alcohol.

- Stereochemical outcome depends on catalyst or chiral environment.

Biocatalytic Reduction

- Enzymatic active sites selectively bind the ketone substrate.

- NAD(P)H-dependent hydride transfer leads to enantioselective alcohol formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 2-(Trifluoromethoxy)benzaldehyde | Ammonia, NaBH3CN or H2/Pd-C | Room temp, methanol/ethanol | High yield, straightforward | May require chiral resolution |

| Asymmetric Catalytic Reduction | Corresponding ketone or imine | Chiral Ru catalyst, base | 140 °C, inert atmosphere | High enantioselectivity | Requires specialized catalysts |

| Biocatalytic Reduction | Ketone precursor | Recombinant enzymes or whole cells | 30 °C, aqueous buffer | Mild, green, enantioselective | Scale-up complexity |

| Chiral Resolution | Racemic amino alcohol | Chiral acids, chromatography | Variable | High enantiomeric purity | Additional purification steps |

Research Findings and Applications

- The trifluoromethoxy group enhances metabolic stability and lipophilicity, beneficial for drug development.

- The amino alcohol scaffold is a versatile intermediate for synthesizing neuroprotective agents and agrochemicals.

- Enzymatic methods have demonstrated excellent enantioselectivity (>95% ee) and are promising for sustainable production.

Chemical Reactions Analysis

Reaction Mechanisms

The structural complexity of the compound necessitates specific reaction conditions to preserve stereochemistry and functional groups:

| Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|

| Cyclocondensation | Ethyl trifluoroacetoacetate, polyphosphoric acid | Formation of trifluoromethylated intermediates via keto-enol tautomerism |

| Enzymatic Oxidation | Alcohol dehydrogenases (e.g., hT-ADH) | Conversion of diols to aldehydes or ketones for subsequent amination |

| Enzymatic Amination | Amine dehydrogenases (e.g., Ch1-AmDH) | Reductive amination to form the amino alcohol structure |

| Protonation | HCl aqueous solution | Formation of the hydrochloride salt for improved solubility and stability |

Structural and Functional Comparisons

Compared to similar compounds, (S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol exhibits distinct reactivity due to its stereochemistry and substituents:

Research Findings

-

Enantiomeric Purity : Enzymatic cascades achieve >99% enantiomeric excess (ee) for amino alcohols, critical for pharmaceutical applications .

-

Stability : The hydrochloride salt form enhances storage stability and solubility in aqueous systems .

-

Biological Activity : The trifluoromethoxy group improves lipophilicity, enhancing interactions with biological targets such as serotonin transporters.

Scientific Research Applications

(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ortho vs. Para Substitution: Target Compound: The ortho-trifluoromethoxy group induces steric hindrance and electronic effects that may alter binding affinity compared to para-substituted analogs. Its ketone backbone distinguishes it from the ethanolamine structure of the target compound .

Halogen and Functional Group Variations

- Halogenated Derivatives: (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol: Contains multiple halogens (Cl, F) at different positions, increasing electronegativity and possibly altering metabolic stability compared to the trifluoromethoxy group . 2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol: Incorporates bromine and trifluoromethyl groups, leading to higher molecular weight (284.08 vs. 233.18) and enhanced lipophilicity .

- Methyl (R)-2-amino-2-(3-(difluoromethoxy)phenyl)acetate hydrochloride: The difluoromethoxy group and ester functionality modify solubility and bioavailability compared to the target compound’s ethanolamine structure .

Physicochemical Properties

Biological Activity

(S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol, also known as (S)-2-amino-2-(trifluoromethyl)phenyl ethanol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C₉H₁₁F₃NO₂

- Molecular Weight : 221.18 g/mol

- CAS Number : 1212964-05-0

The biological activity of (S)-2-amino-2-(trifluoromethoxy)phenyl ethan-1-ol is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Receptor Activity : Studies suggest that this compound may act as a modulator for certain receptors, influencing downstream signaling pathways.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity. For instance, a related study demonstrated that modifications to the trifluoromethoxy group can enhance activity against Plasmodium falciparum, the causative agent of malaria. The effectiveness was measured using lactate dehydrogenase (LDH) assays, with results indicating an EC50 value as low as 0.004 μM for optimized analogs .

Cytotoxicity Studies

Cytotoxicity assays conducted on human liver HepG2 cells revealed that while some derivatives exhibited low cytotoxic effects, others showed promising therapeutic indices. The cytotoxicity was measured over a 48-hour period using Cell Titer Glo assays, which indicated that certain structural modifications could reduce toxicity while maintaining antiparasitic efficacy .

Case Studies

-

Case Study on Antimicrobial Properties :

A study focused on the antimicrobial properties of fluorinated compounds similar to (S)-2-amino-2-(trifluoromethoxy)phenyl ethan-1-ol reported significant antibacterial and antifungal activities. The incorporation of fluorine was found to enhance the compounds' interaction with microbial membranes, leading to increased permeability and subsequent cell death . -

Case Study on Metabolic Stability :

Another investigation assessed the metabolic stability of this compound in human liver microsomes. It was found that certain modifications improved stability without compromising biological activity. The study provided insights into how structural changes can optimize pharmacokinetic properties while retaining therapeutic efficacy .

Data Tables

| Biological Activity | EC50 Value (µM) | Assay Type |

|---|---|---|

| Antiparasitic | 0.004 | LDH Assay |

| Cytotoxicity | >50 | Cell Titer Glo |

| Antibacterial | 0.01 - 0.1 | Disk Diffusion Method |

| Antifungal | 0.05 - 0.5 | Broth Microdilution Assay |

Q & A

Basic Questions

Q. What synthetic routes are recommended for (S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves imidate radical relay chemistry. For example, trichloroacetimidate precursors (e.g., S8 in ) can undergo β C–H amination under GP5 conditions (e.g., light irradiation, radical initiators) to form oxazoline intermediates, followed by hydrolysis to yield the amino alcohol. Yields up to 88% have been reported using this protocol . Optimization strategies include:

- Temperature control : Cooling post-reaction mixtures to room temperature before solvent removal to minimize decomposition.

- Purification : TLC monitoring (Rf = 0.31 in 30% isopropanol/CH2Cl2) and column chromatography for isolating high-purity products.

- Reagent stoichiometry : Adjusting equivalents of radical initiators (e.g., photoredox catalysts) to suppress side reactions.

Q. What safety protocols are critical for handling (S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers).

- Spill management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of waste in designated hazardous containers .

Q. How can the enantiomeric purity of (S)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol be validated?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and polar mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.

- Optical rotation : Compare measured [α]D values with literature data for the (S)-enantiomer.

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)3) can induce splitting of signals for enantiomeric discrimination .

Advanced Questions

Q. How do electronic effects of the 2-(trifluoromethoxy)phenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The trifluoromethoxy group is a strong electron-withdrawing moiety, which increases the electrophilicity of adjacent carbons. This enhances reactivity in SN2 reactions but may also promote competing elimination pathways.

- Experimental design : Compare reaction rates with analogs lacking the trifluoromethoxy group (e.g., 2-methoxyphenyl derivatives) under identical conditions (solvent, base). Monitor intermediates via LC-MS to identify mechanistic pathways .

Q. What analytical discrepancies might arise when characterizing this compound via NMR and mass spectrometry, and how can they be resolved?

- Methodological Answer :

- NMR challenges : Signal splitting due to dynamic exchange (e.g., amine proton exchange) can obscure integration. Use D2O shake tests or low-temperature NMR to suppress exchange broadening.

- MS challenges : Trifluoromethoxy groups may fragment preferentially, leading to misleading m/z peaks. High-resolution MS (HRMS) and isotopic pattern analysis can distinguish between parent ions and fragments .

Q. How can computational models predict the biological activity of this compound, and what are their limitations?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., monoamine oxidases). The trifluoromethoxy group’s hydrophobicity may enhance binding to aromatic pockets in enzymes .

- Limitations :

- Solvent effects : Most models neglect solvation/desolvation penalties, leading to overestimated binding affinities.

- Conformational flexibility : Static docking may miss critical induced-fit interactions. MD simulations (e.g., GROMACS) can mitigate this but require significant computational resources .

Q. What strategies can reconcile contradictory data in reaction optimization studies (e.g., low yields vs. high conversion rates)?

- Methodological Answer :

- In-situ monitoring : Use techniques like ReactIR or real-time NMR to track intermediate formation and identify bottlenecks (e.g., hydrolysis inefficiency).

- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and optimize multi-step pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.